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Compound of Interest

Compound Name: (R)-(+)-propylene oxide

Cat. No.: B056398

Audience: Researchers, scientists, and drug development professionals.

(R)-(+)-Propylene oxide is a valuable and versatile chiral building block in the synthesis of
enantiomerically pure pharmaceuticals. Its strained three-membered epoxide ring makes it
susceptible to nucleophilic attack, allowing for the introduction of a stereocenter with a defined
configuration. This characteristic is crucial in the development of chiral drugs, where often only
one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even
cause adverse effects.[1] This document provides detailed application notes and protocols for
the use of (R)-(+)-propylene oxide in the synthesis of key chiral pharmaceuticals.

Physicochemical Properties of (R)-(+)-Propylene Oxide

A thorough understanding of the physical and chemical properties of (R)-(+)-propylene oxide
is essential for its safe and effective use in synthesis.
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Property Value Reference
CAS Number 15448-47-2

Molecular Formula C3HeO

Molecular Weight 58.08 g/mol

Appearance Colorless, volatile liquid [2]

Boiling Point 33-34 °C

Density 0.829 g/mL at 20 °C

Refractive Index n20/D 1.366

Optical Activity [0]20/D +14°, neat

Purity >98%, =95% e.e. [3]

Application in the Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used for the treatment of serious infections caused by
Gram-positive bacteria. The synthesis of Linezolid often utilizes a chiral C3 synthon derived
from (R)-(+)-propylene oxide to establish the correct stereochemistry at the C5 position of the
oxazolidinone ring, which is crucial for its antibacterial activity.

Synthetic Workflow for Linezolid Synthesis

The following diagram illustrates a common synthetic route to Linezolid starting from (R)-(+)-
propylene oxide.

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://en.wikipedia.org/wiki/Propylene_oxide
https://www.bocsci.com/r-propylene-oxide-cas-16605-55-6-item-49-182105.html
https://www.benchchem.com/product/b056398?utm_src=pdf-body
https://www.benchchem.com/product/b056398?utm_src=pdf-body
https://www.benchchem.com/product/b056398?utm_src=pdf-body
https://www.benchchem.com/product/b056398?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Caption: Synthetic pathway for Linezolid from (R)-(+)-propylene oxide.

Experimental Protocol: Synthesis of (R)-Epichlorohydrin
from (R)-(+)-Propylene Oxide

This protocol outlines the conversion of (R)-(+)-propylene oxide to (R)-epichlorohydrin, a key
intermediate in Linezolid synthesis.

Materials:

e (R)-(+)-Propylene oxide

Concentrated Hydrochloric Acid (HCI)

Sodium Hydroxide (NaOH)

Diethyl ether

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

e Ring Opening: To a cooled solution of (R)-(+)-propylene oxide in diethyl ether, slowly add
concentrated hydrochloric acid while maintaining the temperature below 10 °C. Stir the
reaction mixture for 2-4 hours.

o Work-up: After the reaction is complete, neutralize the mixture with a saturated solution of
sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl
ether.

e Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-chloro-1,2-
propanediol.

o Epoxidation: Dissolve the crude diol in a suitable solvent and add powdered sodium
hydroxide. Heat the mixture to effect the ring closure to (R)-epichlorohydrin.
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 Purification: The resulting (R)-epichlorohydrin can be purified by distillation under reduced

pressure.

Quantitative Data for Linezolid Synthesis Steps (lllustrative)

Enantiomeric

Step Product Yield (%)
Excess (%)

Ring opening of (R)- R)-3-chloro-1,2-

9P g (R) R) _ 90-95 >99
propylene oxide propanediol
Epoxidation (R)-Epichlorohydrin 85-90 >99
Coupling with aniline (R)-N-[3-Chloro-2-

o 80-85 >99
derivative hydroxypropyl]-...
Oxazolidinone (R)-5-

_ 85-90 >99
formation (Chloromethyl)-...
Conversion to ] ) 70-80 (over several
Linezolid >99.5

Linezolid steps)

Note: Yields and enantiomeric excess are dependent on specific reaction conditions and
should be optimized.

Application in the Synthesis of Tenofovir
Alafenamide

Tenofovir alafenamide is an antiretroviral medication used to treat chronic hepatitis B and
HIV/AIDS. The synthesis involves the use of (R)-propylene carbonate, which can be
synthesized from (R)-(+)-propylene oxide, to introduce the chiral phosphonamidate moiety.[1]

[4]

Synthetic Workflow for Tenofovir Alafenamide Synthesis

The diagram below outlines the key steps in the synthesis of Tenofovir Alafenamide where (R)-
propylene carbonate is a key chiral precursor.
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Caption: Synthesis of Tenofovir Alafenamide highlighting the role of (R)-propylene carbonate.

Experimental Protocol: Synthesis of (R)-Propylene
Carbonate from (R)-(+)-Propylene Oxide

This protocol describes the synthesis of (R)-propylene carbonate, a key intermediate for
Tenofovir Alafenamide.

Materials:

(R)-(+)-Propylene oxide

Carbon Dioxide (CO2)

A suitable catalyst (e.g., a chiral salen complex or a simple base like potassium carbonate)

A high-pressure reactor

Procedure:
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o Catalyst Preparation: Prepare or procure the chosen catalyst for the cycloaddition reaction.

o Reaction Setup: In a high-pressure reactor, charge the (R)-(+)-propylene oxide and the
catalyst.

o Carbonation: Pressurize the reactor with carbon dioxide to the desired pressure (typically 1-
10 atm).

» Reaction: Heat the mixture to the optimal temperature and stir for the required reaction time
until the conversion of propylene oxide is complete.

 Purification: After cooling and depressurizing the reactor, the resulting (R)-propylene
carbonate can be purified by vacuum distillation.

Quantitative Data for Tenofovir Alafenamide Synthesis (lllustrative)

Diastereomeric

Step Product Yield (%)
Excess (%)
Carbonation of (R)- (R)-Propylene 95 >99 (retention of
>
propylene oxide Carbonate stereochemistry)
(R)-9-[2-
Coupling with Adenine  (Hydroxy)propylladeni  85-90 >99
ne

Phosphonamidate ) )
) Tenofovir Alafenamide  75-85 >98
Formation

Note: Yields and diastereomeric excess are highly dependent on the specific reagents and
conditions used and require optimization.

Safety and Handling of (R)-(+)-Propylene Oxide

(R)-(+)-Propylene oxide is a highly flammable, volatile, and toxic substance. It is classified as
a carcinogen and mutagen. Therefore, strict safety precautions must be followed.
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» Handling: Always handle (R)-(+)-propylene oxide in a well-ventilated fume hood. Use
personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
heat, sparks, and open flames. It is a flammable liquid.

» Disposal: Dispose of waste according to local, state, and federal regulations.

By following these guidelines and protocols, researchers can safely and effectively utilize (R)-
(+)-propylene oxide as a key chiral building block in the synthesis of complex and life-saving
pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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